molecular formula C15H21ClN2OSi B8242096 (7R)-7-[(Tert-butyldimethylsilyl)oxy]-4-chloro-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile CAS No. 2088852-71-3

(7R)-7-[(Tert-butyldimethylsilyl)oxy]-4-chloro-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile

Cat. No.: B8242096
CAS No.: 2088852-71-3
M. Wt: 308.88 g/mol
InChI Key: CCHXSVCXBCFESG-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7R)-7-[(Tert-butyldimethylsilyl)oxy]-4-chloro-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a cyclopenta[B]pyridine core, a chloro substituent, and a tert-butyldimethylsilyl (TBDMS) protecting group

Properties

IUPAC Name

(7R)-7-[tert-butyl(dimethyl)silyl]oxy-4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2OSi/c1-15(2,3)20(4,5)19-12-7-6-11-13(16)10(8-17)9-18-14(11)12/h9,12H,6-7H2,1-5H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHXSVCXBCFESG-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC2=C(C(=CN=C12)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1CCC2=C(C(=CN=C12)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901108252
Record name 5H-Cyclopenta[b]pyridine-3-carbonitrile, 4-chloro-7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6,7-dihydro-, (7R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901108252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2088852-71-3
Record name 5H-Cyclopenta[b]pyridine-3-carbonitrile, 4-chloro-7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6,7-dihydro-, (7R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2088852-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Cyclopenta[b]pyridine-3-carbonitrile, 4-chloro-7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6,7-dihydro-, (7R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901108252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R)-7-[(Tert-butyldimethylsilyl)oxy]-4-chloro-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors One common route involves the formation of the cyclopenta[B]pyridine core through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to minimize by-products and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(7R)-7-[(Tert-butyldimethylsilyl)oxy]-4-chloro-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group or other parts of the molecule.

    Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce a variety of functional groups depending on the nucleophile used.

Scientific Research Applications

Key Steps in Synthesis:

  • Starting Materials : Use of cyclopentanone derivatives and appropriate aldehydes.
  • Reagents : Sodium ethoxide or sodium methoxide as catalysts.
  • Reaction Conditions : Controlled temperatures and solvents like dichloromethane or tetrahydrofuran .

Research indicates that (7R)-7-[(Tert-butyldimethylsilyl)oxy]-4-chloro-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile exhibits promising biological activities. Its unique structure allows it to interact with specific molecular targets, leading to potential therapeutic effects.

Mechanism of Action:

The compound may act through enzyme inhibition or receptor binding, modulating various biological pathways associated with disease processes . Studies have shown its potential as an inhibitor for carbon steel corrosion in acidic environments, indicating its applicability beyond biological systems .

Case Studies

  • Corrosion Inhibition :
    • A study evaluated the effectiveness of synthesized derivatives of (7R)-7-[(Tert-butyldimethylsilyl)oxy]-4-chloro-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile as inhibitors for carbon steel corrosion in sulfuric acid. The results demonstrated superior inhibition efficiency using electrochemical measurements .
  • Anticancer Activity :
    • Investigations into related cyclopentapyridine derivatives have shown promising anticancer properties through their interaction with cancer cell lines. The structural modifications similar to those in (7R)-7-[(Tert-butyldimethylsilyl)oxy]-4-chloro derivatives are being explored for enhanced biological activity .

Mechanism of Action

The mechanism of action of (7R)-7-[(Tert-butyldimethylsilyl)oxy]-4-chloro-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The TBDMS group can also be removed under specific conditions, revealing reactive sites that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (7R)-7-Hydroxy-4-chloro-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile: Similar structure but lacks the TBDMS group.

    (7R)-7-[(Trimethylsilyl)oxy]-4-chloro-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile: Similar structure with a different silyl protecting group.

Uniqueness

The presence of the TBDMS group in (7R)-7-[(Tert-butyldimethylsilyl)oxy]-4-chloro-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile provides unique reactivity and stability compared to similar compounds. This makes it particularly useful in synthetic chemistry where selective protection and deprotection of functional groups are required.

Biological Activity

(7R)-7-[(Tert-butyldimethylsilyl)oxy]-4-chloro-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile (CAS No. 2088852-71-3) is a complex organic compound notable for its unique structural features and potential biological applications. This article delves into the biological activity of this compound, summarizing its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopenta[B]pyridine core with a chloro substituent and a tert-butyldimethylsilyl (TBDMS) protecting group. Its structure can be represented by the following molecular formula:

PropertyValue
IUPAC Name(7R)-7-[tert-butyl(dimethyl)silyl]oxy-4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Molecular FormulaC15H21ClN2OSi
Molecular Weight306.87 g/mol

Synthesis Methods

The synthesis of (7R)-7-[(Tert-butyldimethylsilyl)oxy]-4-chloro-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile typically involves multi-step synthetic routes which can include cyclization reactions starting from readily available precursors. Recent advancements have focused on optimizing yields and improving scalability through methods such as continuous flow reactors and efficient catalysts .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The TBDMS group can be removed under certain conditions, exposing reactive sites that facilitate interactions with enzymes or receptors. This interaction may lead to the inhibition or activation of various biological pathways .

Potential Targets:

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It could act as an antagonist or agonist at certain receptor sites, influencing cellular signaling processes.

Biological Activity Studies

Recent studies have explored the biological implications of compounds structurally related to (7R)-7-[(Tert-butyldimethylsilyl)oxy]-4-chloro-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile:

  • Inhibition Studies : Research has indicated that derivatives of cyclopenta[B]pyridine exhibit promising inhibitory effects against various targets, including those related to cancer and inflammation .
  • Electrochemical Analysis : The compound's derivatives have been tested for their ability to act as corrosion inhibitors in acidic environments, showcasing their potential utility in industrial applications .

Case Studies

Several case studies have highlighted the biological relevance of compounds similar to (7R)-7-[(Tert-butyldimethylsilyl)oxy]-4-chloro-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile:

  • Study on Carbon Steel Corrosion : A derivative was tested for its effectiveness as a corrosion inhibitor using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy. Results indicated that these compounds exhibit mixed-type inhibition properties with significant efficiency .
  • Radioligand Binding Assays : Investigations into the binding affinities of similar compounds to specific receptors demonstrated their potential therapeutic applications in modulating receptor activity .

Q & A

Q. What are the optimal synthetic routes for preparing (7R)-7-[(Tert-butyldimethylsilyl)oxy]-4-chloro-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile?

The compound can be synthesized via a multi-step approach:

Cyclopenta[b]pyridine core construction : Use cyclization reactions of nitroarenes or nitroalkenes with palladium catalysts, as demonstrated in reductive cyclization methodologies (e.g., using formic acid derivatives as CO surrogates) .

Silyl ether introduction : Protect the hydroxyl group at the 7R position using tert-butyldimethylsilyl (TBS) chloride in the presence of a base like imidazole or DMAP in dichloromethane, ensuring stereochemical control .

Chlorination : Introduce the 4-chloro substituent via electrophilic substitution or palladium-mediated cross-coupling .
Key intermediates should be characterized by NMR and HRMS to confirm regiochemistry and purity .

Q. How can the purity of this compound be validated after synthesis?

  • Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane for initial purification .
  • Spectroscopic analysis : Confirm structural integrity via 1H^1 \text{H}-NMR (e.g., verifying TBS-protected hydroxyl protons at δ 0.1–0.3 ppm) and 13C^{13} \text{C}-NMR (e.g., carbonyl carbon at ~110–120 ppm for the nitrile group) .
  • HRMS : Ensure exact mass matches the theoretical value (e.g., m/z calculated for C19H28ClN3O2Si\text{C}_{19}\text{H}_{28}\text{ClN}_3\text{O}_2\text{Si}: 417.1432) .

Q. What solvent systems are suitable for crystallizing this compound?

  • Polar aprotic mixtures : Dichloromethane/methanol (9:1) or ethyl acetate/hexane (3:7) are effective for slow evaporation, yielding crystals suitable for X-ray diffraction .
  • Temperature control : Crystallize at 4°C to minimize thermal degradation of the TBS group .

Advanced Research Questions

Q. How can stereochemical integrity at the 7R position be maintained during silylation?

  • Chiral auxiliaries : Employ (R)-configured starting materials or chiral catalysts during silylation to enforce retention of configuration .
  • Low-temperature conditions : Perform reactions at 0–20°C to reduce epimerization risks, as demonstrated in analogous TBS-protection protocols .
  • Monitoring via CD spectroscopy : Track optical rotation changes to detect racemization during synthesis .

Q. What mechanistic insights explain contradictions in yields during chlorination?

  • By-product analysis : Use LC-MS to identify competing pathways, such as over-chlorination at adjacent positions or decomposition of the nitrile group under harsh conditions .
  • Solvent effects : Polar solvents (e.g., DMF) may stabilize transition states, improving selectivity for the 4-chloro position .
  • Catalyst optimization : Screen palladium ligands (e.g., XPhos vs. SPhos) to enhance regioselectivity, as shown in related cyclopenta[b]pyridine syntheses .

Q. How can intermediates be trapped to study reaction kinetics?

  • Quenching experiments : Halt reactions at timed intervals using ice-cold ammonium chloride, followed by rapid extraction and NMR analysis to track intermediate formation .
  • Computational modeling : Use DFT calculations to predict energy barriers for key steps (e.g., silylation or cyclization), aligning with experimental kinetic data .

Q. What strategies mitigate TBS group cleavage during downstream functionalization?

  • Mild deprotection : Use buffered HF-pyridine in THF at 0°C to selectively remove TBS without disrupting the nitrile or cyclopentane ring .
  • Protecting group alternatives : Compare with Trityl or TES groups for improved stability in acidic/basic conditions .

Data Analysis and Contradiction Resolution

Q. How to resolve conflicting 1H^1 \text{H}1H-NMR signals for diastereomeric by-products?

  • 2D NMR techniques : Utilize 1H13C^1 \text{H}-^{13} \text{C} HSQC and NOESY to distinguish diastereomers based on cross-peak patterns .
  • Crystallography : Obtain single-crystal X-ray structures of ambiguous intermediates to unambiguously assign stereochemistry .

Q. Why do HRMS results occasionally deviate from theoretical values?

  • Adduct formation : Check for sodium/potassium adducts (e.g., [M+Na]+^+) and recalibrate using internal standards .
  • Isotopic peaks : Account for 37Cl^{37} \text{Cl} and 29,30Si^{29,30} \text{Si} contributions, which may skew mass spectra .

Applications in Drug Discovery

Q. How can this compound serve as a template for kinase inhibitors?

  • Structure-activity relationship (SAR) : Modify the nitrile group to amides or thioethers and assess binding to ATP pockets using molecular docking .
  • Biological assays : Test cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7) to identify lead candidates, as done with structurally related pyrrolopyrimidines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.